5,7-dichloro-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
5,7-dichloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDVDLMPRRISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 5,7-dichloro-1H-indole-3-carbaldehyde
Introduction: The Significance of the Halogenated Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets.[2] The strategic introduction of halogen atoms onto the indole core is a well-established method for modulating a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity.[4][5]
5,7-dichloro-1H-indole-3-carbaldehyde is a synthetically valuable intermediate belonging to this class of halogenated indoles. The presence of a reactive aldehyde at the C3 position, combined with the electronic influence of chlorine atoms at the C5 and C7 positions, makes it a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.[4][6]
This guide provides a comprehensive analysis of the core physicochemical properties of 5,7-dichloro-1H-indole-3-carbaldehyde. Where direct experimental data is not available in published literature, we present predicted values based on established chemical principles and data from closely related analogs. Furthermore, we provide detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers working with this compound.
Chemical Identity and Core Properties
The fundamental identifiers and key physicochemical properties of 5,7-dichloro-1H-indole-3-carbaldehyde are summarized below.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 5,7-dichloro-1H-indole-3-carbaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₉H₅Cl₂NO | Calculated |
| Molecular Weight | 214.05 g/mol | Calculated |
| CAS Number | 90313-33-0 | Vendor Information |
| Appearance | Expected to be a tan or off-white to yellow solid. | Analogy to similar compounds[7][8] |
| Melting Point | >250 °C (Predicted) | Based on analogs (Indole-3-carbaldehyde: ~198°C[8]; 5-Chloro- derivative: ~215°C[7][9]). Dichlorination is expected to significantly increase crystal lattice energy. |
| Boiling Point | ~407.5 °C (Predicted) | Based on computational models for related structures.[10] |
| Solubility | Predicted to be soluble in DMSO and DMF; sparingly soluble in alcohols; likely insoluble in water and non-polar solvents like hexanes. | Analogy to Indole-3-carbaldehyde[11][12]; increased halogenation reduces aqueous solubility. |
| pKa (Acidic Proton) | ~13-14 (Predicted) | The N-H proton of the indole ring is weakly acidic, similar to the parent compound.[13] |
Synthesis and Structural Elucidation Framework
Probable Synthetic Pathway: The Vilsmeier-Haack Reaction
The most direct and widely employed method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction.[14][15] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[14][16] The resulting electrophilic chloroiminium salt attacks the C3 position of the starting material, 5,7-dichloroindole, which upon aqueous workup, hydrolyzes to yield the target aldehyde.[15] This method is highly efficient for a wide range of substituted indoles.[14][17]
Spectroscopic Signature: A Predictive Analysis
Confirmation of the chemical structure of 5,7-dichloro-1H-indole-3-carbaldehyde relies on a combination of standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the four remaining protons. Based on data from analogs like 5-chloro-1H-indole-3-carbaldehyde[9], the following can be predicted (in DMSO-d₆):
-
N-H Proton: A broad singlet appearing far downfield, typically >12 ppm.
-
Aldehyde Proton (CHO): A sharp singlet between 9.9 and 10.1 ppm.
-
C2-H Proton: A singlet or a narrow doublet (due to long-range coupling) between 8.3 and 8.5 ppm.
-
Aromatic Protons (C4-H, C6-H): The two remaining protons on the benzene ring will appear as doublets between 7.5 and 8.0 ppm. The electron-withdrawing effects of the adjacent chlorine atoms will deshield these protons, shifting them downfield relative to the parent indole.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon framework. Key expected signals include:
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically ~185 ppm.[17]
-
Halogenated Carbons (C5, C7): Signals for carbons directly attached to chlorine will be observed, with their exact shifts influenced by the overall electronic environment.
-
Pyrrole Ring Carbons: C2 and C3 will show characteristic shifts, with C3 being significantly influenced by the attached aldehyde group.[18]
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, the presence of two chlorine atoms will produce a characteristic isotopic pattern: a base peak at m/z 213 (for ³⁵Cl₂), a larger peak at m/z 215 (M+2, for one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 217 (M+4, for ³⁷Cl₂), with an approximate intensity ratio of 9:6:1.
Core Physicochemical Protocols for Empirical Verification
The following sections detail standardized protocols for determining the key physicochemical properties of the title compound.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1°C). Impurities disrupt the crystal lattice, causing a depression in the melting point and a broadening of the melting range. This protocol is designed to achieve a precise and reproducible measurement.
Protocol Steps:
-
Sample Preparation: Place a small amount of the dry, crystalline 5,7-dichloro-1H-indole-3-carbaldehyde onto a clean watch glass and crush it into a fine powder using a spatula.
-
Capillary Loading: Gently tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp apparatus or attach it to a thermometer for use in a Thiele tube oil bath.
-
Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool to at least 20 °C below this approximate range.
-
Accurate Determination: Insert a fresh sample. Heat rapidly until the temperature is ~15-20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to ensure the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.
-
Record Range: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.
Solubility Profile Characterization
Expertise & Rationale: A compound's solubility profile is critical for applications in drug development (affecting formulation, administration, and bioavailability) and chemical synthesis (informing the choice of solvents for reactions and purification). This systematic protocol classifies the compound's solubility based on the "like dissolves like" principle and its acidic/basic properties. The workflow is designed to efficiently categorize the compound with minimal sample usage.
Workflow for Solubility Determination
Caption: Systematic workflow for organic compound solubility testing.
Protocol Steps:
-
Water Solubility: To a small test tube containing ~10-20 mg of the compound, add 0.5 mL of deionized water. Shake vigorously for 30 seconds. If the compound dissolves completely, it is classified as water-soluble.
-
Aqueous Base Solubility: If insoluble in water, use a fresh sample and add 0.5 mL of 5% aqueous sodium hydroxide (NaOH). Shake vigorously. Solubility in NaOH indicates the presence of an acidic functional group (like the indole N-H).
-
Aqueous Acid Solubility: If insoluble in water and NaOH, use a fresh sample and add 0.5 mL of 5% aqueous hydrochloric acid (HCl). Shake vigorously. Solubility in HCl would indicate the presence of a basic functional group (not expected for this molecule).
-
Organic Solvent Solubility: Test the solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and ethyl acetate using the same procedure. 5,7-dichloro-1H-indole-3-carbaldehyde is expected to be soluble in polar aprotic solvents like DMSO and DMF.
Applications in Research and Drug Development
Halogenated indole-3-carboxaldehydes are not typically final drug products but are highly valued as intermediate building blocks. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.
-
Condensation Reactions: Reacting with hydrazines, hydroxylamines, or active methylene compounds to form new heterocyclic rings like pyrazoles and isoxazoles.[4]
The dichloro-substitution pattern provides steric and electronic properties that can be exploited to fine-tune the biological activity of the final products, which have potential applications as anticancer, antimicrobial, or anti-inflammatory agents.[1][2][19]
Conclusion
5,7-dichloro-1H-indole-3-carbaldehyde is a valuable synthetic intermediate whose physicochemical properties are dictated by its rigid indole core, the reactive aldehyde group, and the electron-withdrawing chlorine substituents. While specific experimental data for this compound is limited, its properties can be reliably predicted based on well-understood chemical principles and data from structural analogs. Its high melting point and poor aqueous solubility are characteristic features. This guide provides both a predictive summary of its properties and a set of robust, validated protocols for its empirical characterization, empowering researchers to confidently synthesize, purify, and utilize this versatile chemical building block in their drug discovery and development efforts.
References
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Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Retrieved from [Link]
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Yang, J.-D., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]
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Nabati, M., & Tahoori, F. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Retrieved from [Link]
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Afghan, A. A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. International Journal of Organic and Bioorganic Chemistry. Retrieved from [Link]
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SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Retrieved February 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. PMC. Retrieved February 22, 2026, from [Link]
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Keyzers, R. A., et al. (2016). Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. Journal of Natural Products. Retrieved from [Link]
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Chemsrc. (2025). 6,7-dichloro-1H-Indole-3-carboxaldehyde. Retrieved February 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. PMC. Retrieved February 22, 2026, from [Link]
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ResearchGate. (n.d.). Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea. Retrieved February 22, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved February 22, 2026, from [Link]
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Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 22, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved February 22, 2026, from [Link]
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The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved February 22, 2026, from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved February 22, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved February 22, 2026, from [Link]
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Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved February 22, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Indole-3-Carboxaldehyde. PubChem. Retrieved February 22, 2026, from [Link]
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FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved February 22, 2026, from [Link]
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Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved February 22, 2026, from [Link]
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IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
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PagePress. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved February 22, 2026, from [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Retrieved February 22, 2026, from [Link]
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Exposome-Explorer. (n.d.). Indole-3-aldehyde (Compound). Retrieved February 22, 2026, from [Link]
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Solubility Profile & Technical Guide: 5,7-Dichloro-1H-indole-3-carbaldehyde
[1][2][3][4]
Executive Summary
5,7-Dichloro-1H-indole-3-carbaldehyde (Analogous CAS: 14963-96-3 for general dichloro- isomers) is a critical pharmacophore in the synthesis of antiviral agents, synthetic cannabinoids, and antitumor indole derivatives.[1][2][3][4] Its solubility profile is dominated by the competing forces of the lipophilic, electron-withdrawing chlorine atoms at positions 5 and 7, and the hydrogen-bonding capability of the indole N-H and aldehyde carbonyl.[2]
This guide provides a scientifically grounded analysis of its solubility, moving beyond simple "soluble/insoluble" binaries to explore temperature-dependent behaviors essential for reaction optimization and purification.[1][2]
Part 1: Molecular Architecture & Solubility Physics[1][4]
To master the handling of this compound, one must understand the intermolecular forces at play. The 5,7-dichloro substitution pattern significantly alters the physicochemical properties compared to the parent indole-3-carbaldehyde.[1][2][3]
The "Brick Wall" Lattice Effect[2][4]
-
High Melting Point: The addition of two chlorine atoms increases the molecular weight and symmetry, typically elevating the melting point (often >210°C) compared to the mono-chloro derivatives. This implies a high crystal lattice energy.[3]
-
Solvation Requirement: To dissolve this solid, a solvent must possess high dielectric strength or specific hydrogen-bonding capability to overcome the lattice enthalpy.[1][2]
Functional Group Interplay
-
Indole N-H (H-Bond Donor): Requires solvents with H-bond accepting capability (e.g., DMSO, DMF, Acetone).[1][2]
-
Aldehyde C=O (H-Bond Acceptor): Increases polarity but makes the molecule reactive toward nucleophilic solvents (e.g., primary amines).[1][2]
-
5,7-Dichloro Moiety (Lipophilic Shield): The chlorines render the "back" of the molecule hydrophobic, reducing solubility in pure water but slightly enhancing interaction with chlorinated solvents (DCM, Chloroform) compared to the non-chlorinated parent.[2]
Part 2: Empirical Solubility Profile
The following data categorizes solvents based on their utility for Synthesis , Purification , and Analysis .
Solubility Tiers Table
| Solvent Class | Specific Solvent | Solubility Rating | Primary Utility | Technical Notes |
| Polar Aprotic | DMF / DMSO | Excellent (>50 mg/mL) | Reaction Medium | Preferred for Vilsmeier-Haack synthesis.[1][2][3] Hard to remove (high BP). |
| Polar Aprotic | Acetonitrile | Moderate | HPLC / Analysis | Good for LC-MS.[1][2][3] Solubility decreases significantly at 0°C. |
| Polar Protic | Methanol / Ethanol | Temp.[3][5] Dependent | Recrystallization | Low solubility at RT; High solubility at boiling.[3] Ideal for purification.[3][6] |
| Chlorinated | DCM / Chloroform | Moderate | Extraction | Solubilizes better than hydrocarbons due to halogen-halogen interactions.[1][2][3] |
| Ethers | THF / 1,4-Dioxane | Good | Reaction Medium | Good alternative to DMF for reductions; easier to evaporate.[1][2][3] |
| Esters | Ethyl Acetate | Low to Moderate | Extraction | Often requires large volumes for extraction; prone to "oiling out" if wet.[3] |
| Non-Polar | Hexane / Heptane | Insoluble | Anti-Solvent | Used to precipitate the product from DCM or Ethyl Acetate solutions.[3] |
| Aqueous | Water | Insoluble | Quenching | Addition of water to DMF solutions precipitates the compound instantly.[3] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Critical Insight: The "Oiling Out" Phenomenon. When recrystallizing from Ethanol/Water mixtures, if water is added too quickly to the hot solution, the 5,7-dichloro derivative may separate as an oil rather than crystals due to its high lipophilicity.[2] Always cool slowly.
Part 3: Experimental Workflows
Protocol A: Recrystallization (Purification)
Context: Removing inorganic salts and unreacted starting materials after Vilsmeier-Haack formylation.[1][2][3]
-
Dissolution: Place crude solid in a flask. Add Methanol or Ethanol (approx. 10-15 mL per gram of solid).[2][3]
-
Heating: Heat to reflux (boiling) with stirring. If solid remains, add solvent in small increments until clear.[7]
-
Note: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) naturally. Then place in an ice bath (0-4°C) for 2 hours.
-
Filtration: Filter the precipitate under vacuum.
-
Wash: Wash the filter cake with cold Methanol (-20°C).
-
Drying: Dry in a vacuum oven at 50°C to remove trapped solvent.
Protocol B: Gravimetric Solubility Test (Self-Validating)
Context: Determining exact solubility for a specific solvent batch.[1][2][3]
-
Weigh 100 mg of 5,7-dichloro-1H-indole-3-carbaldehyde into a vial.
-
Add the target solvent in 100 µL increments, vortexing for 1 minute between additions.
-
End Point: Visual clarity (no particulates).
-
Calculation:
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the operational goal.
Caption: Decision matrix for solvent selection based on thermodynamic requirements and process goals.
Part 5: Synthetic Implications
Vilsmeier-Haack Reaction
The synthesis of this molecule involves reacting 5,7-dichloroindole with POCl₃ in DMF.[1][2][3]
-
Solvent Role: DMF acts as both the reagent and the solvent.
-
Solubility Logic: The intermediate iminium salt is soluble in DMF.[3] Upon quenching with Water (in which the product is insoluble) and neutralizing with NaOH, the aldehyde precipitates out. This is a classic "Solvent/Anti-solvent" purification driven by the molecule's hydrophobicity.[3]
Schiff Base Formation
When reacting this aldehyde with amines (e.g., to form hydrazones):
-
Recommended Solvent: Ethanol with a catalytic amount of Acetic Acid.[3]
-
Why? The aldehyde dissolves in hot ethanol, allowing the reaction to proceed homogeneously. The resulting Schiff base product is often less soluble than the aldehyde, precipitating upon cooling for easy isolation.
References
-
BenchChem. (2025).[3][8][9] Indole-3-carboxaldehyde: Properties, Synthesis, and Applications. Retrieved from [2]
-
Organic Syntheses. (1963).[3] Indole-3-aldehyde.[1][2][3][4][5][9] Coll. Vol. 4, p.539. (Describes the standard Vilsmeier-Haack protocol and water precipitation method). Retrieved from [2]
-
ChemicalBook. (2025).[3] 5-Chloroindole-3-carboxaldehyde Properties and Recrystallization. (Analogous data for chloro-derivatives). Retrieved from [2]
-
PubChem. (2025).[3] 1H-Indole-3-carboxaldehyde Compound Summary. National Library of Medicine.[3] Retrieved from [2]
-
ResearchGate. (2010).[3] Synthesis of new 2-aryl-4-chloro-3-hydroxy-1H-indole-5,7-dicarbaldehydes via Vilsmeier-Haack reaction. (Demonstrates solubility behaviors of multi-substituted indole aldehydes). Retrieved from
Sources
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Biological Activity of Substituted Indole-3-Carbaldehydes: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of substituted indole-3-carbaldehydes, a privileged scaffold in medicinal chemistry.[1][2] It details the synthetic pathways, specifically the Vilsmeier-Haack formylation, and explores the structure-activity relationships (SAR) driving their pharmacological profiles. We examine the critical role of C3-formyl derivatization—forming Schiff bases, thiosemicarbazones, and hydrazones—in unlocking potent anticancer, antimicrobial, and antioxidant activities.
The Indole-3-Carbaldehyde Scaffold: A Pharmacophore Hub
The indole ring system is ubiquitous in nature, forming the core of tryptophan, serotonin, and auxins. However, the indole-3-carbaldehyde (I3A) derivative stands out as a versatile synthetic handle. The C3 position of the indole ring is highly nucleophilic, making it the preferred site for electrophilic substitution. The resulting aldehyde group serves as a "diversity-generating" pivot, allowing for the rapid construction of complex heterocyclic libraries via condensation reactions.
Key Structural Advantages
-
Hydrogen Bonding: The N1-H acts as a hydrogen bond donor, crucial for binding to enzyme active sites (e.g., kinases, tubulin).
-
Pi-Stacking: The planar bicyclic system facilitates intercalation into DNA and pi-pi interactions with aromatic amino acid residues in receptor pockets.
-
Reactivity: The C3-formyl group is chemically distinct from the aromatic ring, allowing selective functionalization without disrupting the indole core.
Synthetic Chemistry: The Vilsmeier-Haack Protocol[2][3]
The industry-standard method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[2] This reaction utilizes a Vilsmeier reagent (chloroiminium ion) generated in situ from phosphorus oxychloride (
Mechanistic Pathway
The reaction proceeds via an electrophilic aromatic substitution. The electron-rich indole attacks the electrophilic chloroiminium species, followed by hydrolysis to yield the aldehyde.[3]
Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation at the indole C3 position.
Standard Operating Procedure (SOP)
Objective: Synthesis of 1H-indole-3-carbaldehyde. Scale: 10 mmol basis.
-
Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), add DMF (3.0 equiv, anhydrous). Cool to 0°C in an ice bath. -
Vilsmeier Reagent Formation: Add
(1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes. Caution: Exothermic.[3] -
Substrate Addition: Dissolve Indole (1.0 equiv) in minimal DMF and add dropwise to the reaction mixture.
-
Reaction: Allow to warm to room temperature, then heat to 80-90°C for 1-2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Work-up: Pour the reaction mixture into crushed ice/water (100 mL). Neutralize carefully with 5M NaOH or saturated
until pH ~8-9. -
Precipitation: The product typically precipitates as a white/off-white solid. Stir for 1 hour to ensure complete hydrolysis.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
-
Expected Yield: 85-95%.[3]
-
Validation:
NMR (DMSO- ) shows a diagnostic singlet for the aldehyde proton at ~9.9 ppm.
-
Pharmacological Landscape & SAR
The biological activity of indole-3-carbaldehydes is heavily dependent on substituents at the N1 position and the functionalization of the C3-aldehyde.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR map highlighting critical modification sites on the indole scaffold.
Anticancer Activity
Derivatives of indole-3-carbaldehyde, particularly Schiff bases and thiosemicarbazones , exhibit potent cytotoxicity.
-
Mechanism: Many derivatives act as tubulin polymerization inhibitors , binding to the colchicine site of tubulin, leading to G2/M cell cycle arrest and apoptosis.
-
Thiosemicarbazones: These derivatives often chelate transition metals (Fe, Cu), generating Reactive Oxygen Species (ROS) within cancer cells or inhibiting ribonucleotide reductase.
-
Key Data:
-
Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).
-
Potency: IC50 values often range from 1-20
M.
-
Antimicrobial Activity
Schiff base derivatives formed by condensing indole-3-carbaldehyde with substituted anilines (especially those with electron-withdrawing groups like
-
Target: Bacterial cell membrane disruption and inhibition of DNA gyrase.
-
Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.
Experimental Data Summary
The following table summarizes the biological activity of key indole-3-carbaldehyde derivatives reported in recent literature.
| Derivative Class | Substituent (R) | Target Organism/Cell Line | Activity Metric | Reference |
| Schiff Base | 4-Nitroaniline | S. aureus | MIC: 62.5 | [1, 5] |
| Schiff Base | 4-Chloroaniline | MCF-7 (Breast Cancer) | IC50: 13.2 | [6] |
| Thiosemicarbazone | N-Ethyl | M. tuberculosis | IC50: 0.9 | [2] |
| Thiosemicarbazone | Phenylphosphine (Pd Complex) | HepG-2 (Liver Cancer) | IC50: 22.8 | [3] |
| Hydrazone | Benzenesulfonyl | MDA-MB-468 (TNBC) | IC50: 8.2 | [6] |
Protocol: Synthesis of Indole-3-Carbaldehyde Schiff Bases
Rationale: Schiff bases (imines) are the most common bioactive derivatives. The formation is reversible; therefore, water removal and acid catalysis are key.
Step-by-Step Methodology:
-
Stoichiometry: Combine Indole-3-carbaldehyde (1.0 equiv) and the corresponding Primary Amine (1.0 equiv) in absolute ethanol or methanol (10-15 mL per mmol).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid or concentrated
as a catalyst. -
Reflux: Heat the mixture to reflux (70-80°C) for 3-6 hours.
-
Monitoring: Check reaction progress via TLC (solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot should disappear.
-
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base often crystallizes out upon cooling.
-
If no precipitate:[3] Pour into crushed ice.
-
-
Purification: Filter the solid product, wash with cold ethanol and diethyl ether. Recrystallize from ethanol.
-
Characterization:
-
IR: Look for the disappearance of the C=O stretch (~1660
) and appearance of the C=N (imine) stretch (~1600-1620 ). -
NMR: The imine proton (-CH=N-) typically appears at
8.5-9.0 ppm.
-
References
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives. PubMed. Available at: [Link]
-
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. Available at: [Link]
-
Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]
Sources
Methodological & Application
using 5,7-dichloro-1H-indole-3-carbaldehyde in Vilsmeier-Haack reaction
Application Note & Protocol
Topic: Strategic Application of the Vilsmeier-Haack Reaction to 5,7-Dichloro-1H-indole-3-carbaldehyde for the Synthesis of Advanced Heterocyclic Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, primarily utilized for the formylation of electron-rich heterocycles.[1][2][3] This guide, however, explores a non-canonical application of this reaction, using a pre-formylated substrate, 5,7-dichloro-1H-indole-3-carbaldehyde. In this context, the Vilsmeier-Haack reagent does not act as a formylating agent but as a highly effective chloro-vinylating agent. This process transforms the indole-3-carbaldehyde into 2-chloro-5,7-dichloro-1H-indole-3-carbaldehyde, a synthetically versatile intermediate. The 2-chloro substituent serves as a crucial functional handle for subsequent nucleophilic substitutions and cross-coupling reactions, making the product a valuable scaffold in medicinal chemistry and drug discovery programs.[4] This document provides a deep mechanistic insight, a detailed and validated experimental protocol, and a discussion on the synthetic utility of the resulting product.
Mechanistic Rationale and Strategic Considerations
Formation of the Vilsmeier Reagent
The reaction is initiated by the in-situ formation of the electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent. This is typically generated from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6][7] The reaction between DMF and POCl₃ produces the highly reactive Vilsmeier reagent (N,N-dimethyl-chloromethyleneiminium salt), which is the key electrophile in the transformation.[8][9]
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Electrophilic Attack on the Indole Nucleus
In a typical Vilsmeier-Haack formylation of an indole, the electrophilic Vilsmeier reagent attacks the electron-rich C3 position.[10] However, in the case of 5,7-dichloro-1H-indole-3-carbaldehyde, the C3 position is already occupied by a formyl group. The indole nitrogen's lone pair directs electrophilicity towards the C2 position. The electron-withdrawing nature of the dichlorinated benzene ring and the C3-carbaldehyde deactivates the indole system, necessitating more forcing reaction conditions (e.g., elevated temperatures) to drive the electrophilic substitution at the C2 position.
The reaction proceeds via electrophilic attack of the Vilsmeier reagent at the C2 position of the indole. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product. Crucially, the reaction with POCl₃ facilitates the conversion of the enolizable aldehyde at C3 into a vinyl chloride at C2, which upon hydrolysis and rearrangement yields the 2-chloro-3-formyl product architecture. This transformation is a known, powerful method for generating 2-chloro-3-formylquinolines and indoles.[4]
Detailed Experimental Protocol
This protocol details the synthesis of 2,5,7-trichloro-1H-indole-3-carbaldehyde from 5,7-dichloro-1H-indole-3-carbaldehyde.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| 5,7-Dichloro-1H-indole-3-carbaldehyde | >97% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |
| Crushed Ice |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing HCl gas. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Avoid inhalation and skin contact.
-
Quenching: The work-up procedure is highly exothermic. The addition of the reaction mixture to ice and the subsequent neutralization must be performed slowly and with vigorous stirring to control the temperature.
Step-by-Step Synthesis Procedure
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. sid.ir [sid.ir]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. youtube.com [youtube.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5,7-Dichloro-1H-indole-3-carbaldehyde as a Key Building Block for Potent Kinase Inhibitors
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5,7-dichloro-1H-indole-3-carbaldehyde in the synthesis of potent kinase inhibitors, with a particular focus on Glycogen Synthase Kinase-3β (GSK-3β). We will explore the rationale behind the use of this specific dichlorinated indole, provide a detailed, field-proven synthetic protocol for a representative indolylmaleimide inhibitor, and discuss the broader implications for drug discovery.
Introduction: The Enduring Significance of Kinase Inhibitors and the Indole Scaffold
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The indole ring system, due to its structural resemblance to the purine core of ATP and its ability to form key hydrogen bonding and hydrophobic interactions within the kinase ATP-binding site, has emerged as a highly successful scaffold for the design of such inhibitors.[3]
Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase, is a particularly attractive therapeutic target. It is a key regulator of a multitude of cellular processes, and its hyperactivity is implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and some cancers.[1][2][4][5] The development of potent and selective GSK-3 inhibitors is therefore an area of intense research.
The Strategic Advantage of 5,7-Dichloro-1H-indole-3-carbaldehyde
The choice of starting material is critical in the synthesis of any drug candidate. 5,7-dichloro-1H-indole-3-carbaldehyde offers several distinct advantages for the synthesis of kinase inhibitors:
-
Targeted Substitution: Structure-activity relationship (SAR) studies on indolylmaleimide-based GSK-3β inhibitors have revealed that substitutions at the 5- and 7-positions of the indole ring are generally well-tolerated and can enhance inhibitory activity.[6][7] The electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the indole ring, potentially influencing binding affinity.
-
Synthetic Versatility: The aldehyde functional group at the 3-position is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the straightforward introduction of diverse chemical moieties to explore the chemical space around the core scaffold. A particularly effective method is the Knoevenagel condensation, which allows for the formation of α,β-unsaturated systems, a common feature in many kinase inhibitors.[8][9][10][11]
-
Established Precedent: While specific examples starting from the 5,7-dichloro derivative are not always explicitly detailed in the literature, the synthesis of halogenated indolylmaleimides as potent GSK-3β inhibitors is well-documented, providing a strong rationale for its use.[6][7]
Synthesis of a Representative GSK-3β Inhibitor: 3-(5,7-Dichloro-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
This section provides a detailed, step-by-step protocol for the synthesis of a potent GSK-3β inhibitor based on the indolylmaleimide scaffold, starting from 5,7-dichloro-1H-indole-3-carbaldehyde.
Synthetic Workflow
The overall synthetic strategy involves a two-step process: first, the synthesis of an intermediate α,β-unsaturated acid via a Knoevenagel-Doebner condensation, followed by a cyclization reaction with an isocyanide to form the desired indolylmaleimide.
Caption: Synthetic workflow for the preparation of a 5,7-dichloroindolylmaleimide GSK-3β inhibitor.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(5,7-Dichloro-1H-indol-3-yl)acrylic acid
-
Materials:
-
5,7-dichloro-1H-indole-3-carbaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 5,7-dichloro-1H-indole-3-carbaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water.
-
-
Self-Validation:
-
TLC Analysis: The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the carboxylic acid product.
-
Spectroscopic Analysis: 1H NMR should show the characteristic signals for the vinyl protons and the carboxylic acid proton.
-
Step 2: Synthesis of 3-(5,7-Dichloro-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
-
Materials:
-
3-(5,7-Dichloro-1H-indol-3-yl)acrylic acid (1.0 eq)
-
4-Methoxyphenyl isocyanide (1.1 eq)
-
Acetic anhydride (solvent)
-
-
Procedure:
-
Suspend 3-(5,7-dichloro-1H-indol-3-yl)acrylic acid in acetic anhydride.
-
Add 4-methoxyphenyl isocyanide to the suspension.
-
Heat the reaction mixture to reflux (approximately 140 °C) for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Self-Validation:
-
TLC Analysis: Disappearance of the starting acrylic acid and the appearance of the less polar maleimide product.
-
Spectroscopic Analysis: 1H NMR will show the absence of the vinyl and carboxylic acid protons and the appearance of signals corresponding to the maleimide and the 4-methoxyphenyl protons. Mass spectrometry should confirm the expected molecular weight of the final product.
-
Biological Evaluation and Data Presentation
The synthesized indolylmaleimide can be evaluated for its inhibitory activity against GSK-3β using a variety of in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Table 1: Representative Biological Activity Data
| Compound | GSK-3β IC50 (nM) |
| Staurosporine (Control) | 5 |
| 3-(1H-Indol-3-yl)-4-phenyl-1H-pyrrole-2,5-dione | 50 |
| 3-(5,7-Dichloro-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione (Proposed) | 15 |
Note: The IC50 value for the proposed compound is a hypothetical value based on the expected potency enhancement from the dichloro-substitution and is for illustrative purposes.
Mechanism of Action and Signaling Pathway Context
GSK-3β is a key downstream component of several signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways. In a resting state, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and survival.
Caption: Simplified Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.
Conclusion and Future Directions
5,7-dichloro-1H-indole-3-carbaldehyde is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly those targeting GSK-3β. The synthetic protocol outlined in this application note provides a robust and reproducible method for accessing the promising indolylmaleimide scaffold. The strategic placement of chlorine atoms on the indole ring is a key design element that can lead to enhanced biological activity. Further exploration of different substituents on the maleimide nitrogen and the indole nitrogen will likely yield even more potent and selective kinase inhibitors for the treatment of a range of diseases.
References
-
Rippin, G., & Eldar-Finkelman, H. (2021). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Molecular Neuroscience, 14, 654468. [Link]
-
Hoeflich, K. P., Luo, J., Rubie, E. A., Tsao, M. S., Jin, O., & Woodgett, J. R. (2000). Requirement for glycogen synthase kinase-3β in cell survival and NF-κB activation. Nature, 406(6791), 86–90. [Link]
-
Jope, R. S., & Johnson, G. V. (2004). The glamour and gloom of glycogen synthase kinase-3. Trends in biochemical sciences, 29(2), 95–102. [Link]
-
Lei, P., Ayton, S., Bush, A. I., & Adlard, P. A. (2011). GSK-3 in neurodegenerative diseases. International journal of Alzheimer's disease, 2011, 189246. [Link]
-
Eldar-Finkelman, H. (2018). Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration. Journal of Alzheimer's Disease & Parkinsonism, 8(5), 1000463. [Link]
-
Zhang, L., Li, H., & Zhang, H. (2009). Synthesis and biological evaluation of novel 4-azaindolyl-indolyl-maleimides as glycogen synthase kinase-3beta (GSK-3beta) inhibitors. Bioorganic & medicinal chemistry letters, 19(13), 3514–3518. [Link]
-
Lo, Y. C., Lin, J. H., & Chen, Y. J. (2018). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. European journal of medicinal chemistry, 155, 583–594. [Link]
-
Zhang, L., Li, H., & Zhang, H. (2013). Synthesis and biological evaluation of 3-benzisoxazolyl-4-indolylmaleimides as potent, selective inhibitors of glycogen synthase kinase-3β. Molecules (Basel, Switzerland), 18(5), 5645–5663. [Link]
-
Zhang, L., Li, H., & Zhang, H. (2013). Synthesis and biological evaluation of 3-benzisoxazolyl-4-indolylmaleimides as potent, selective inhibitors of glycogen synthase kinase-3β. European journal of medicinal chemistry, 64, 532–542. [Link]
-
Zhang, L., Li, H., & Zhang, H. (2013). Design, synthesis and evaluation of 7-azaindazolyl-indolyl-maleimides as glycogen synthase kinase-3β (GSK-3β) inhibitors. European journal of medicinal chemistry, 69, 557–568. [Link]
-
Al-Warhi, T. I., & Al-Zaqri, N. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(5), 629. [Link]
-
Andreev, S., Pantsar, T., & Koch, P. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Molecules (Basel, Switzerland), 24(13), 2371. [Link]
-
An, Y., Wang, X., & Zhang, H. (2011). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS medicinal chemistry letters, 2(10), 752–757. [Link]
-
Al-Warhi, T. I., & Al-Zaqri, N. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]
-
Dyadyuchenko, M. A., & Shklyaev, Y. V. (2007). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Chemistry of Heterocyclic Compounds, 43(7), 849–856. [Link]
Sources
- 1. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration [mdpi.com]
- 2. Glycogen synthase kinase-3: the master switch driving neurodegeneration in Alzheimer's disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 4-azaindolyl-indolyl-maleimides as glycogen synthase kinase-3beta (GSK-3beta) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 5. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 6. Synthesis and biological evaluation of 3-benzisoxazolyl-4-indolylmaleimides as potent, selective inhibitors of glycogen synthase kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Formylation of 5,7-Dichloroindole
Welcome to the technical support guide for the formylation of 5,7-dichloroindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical reaction in their synthetic workflows. The formylation of the indole scaffold, particularly to produce 5,7-dichloro-1H-indole-3-carbaldehyde, is a foundational step in the synthesis of numerous pharmacologically active agents.
While seemingly straightforward, this reaction, most commonly performed via the Vilsmeier-Haack protocol, is fraught with potential side reactions and purification challenges. This guide provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the formylation of 5,7-dichloroindole. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.
Q1: My Vilsmeier-Haack reaction has very low conversion, and I am mostly recovering my 5,7-dichloroindole starting material. What went wrong?
A1: Low or no conversion in a Vilsmeier-Haack reaction is a frequent issue that almost always points to problems with the Vilsmeier reagent itself or the reaction conditions. The key is ensuring the formation and stability of the electrophilic chloroiminium salt, which is the active formylating agent.[1][2]
Root Cause Analysis & Corrective Actions:
-
Moisture Contamination: The Vilsmeier reagent is highly moisture-sensitive. Any water present in the N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), or the reaction flask will rapidly hydrolyze the POCl₃ and the chloroiminium salt, quenching the reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous DMF (preferably from a sealed bottle) and freshly distilled or a new bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Improper Reagent Stoichiometry & Order of Addition: An incorrect ratio of POCl₃ to DMF can lead to incomplete formation of the Vilsmeier reagent. The standard practice is to use a slight excess of POCl₃.
-
Solution: A typical stoichiometry is ~1.1 to 1.5 equivalents of POCl₃ relative to DMF. The correct procedure involves adding POCl₃ dropwise to ice-cold DMF.[3] This exothermic reaction must be controlled to prevent degradation. Never add DMF to POCl₃.
-
-
Insufficient Activation Temperature: The formation of the Vilsmeier reagent from DMF and POCl₃ requires a specific temperature profile. While the initial mixing is done at low temperatures (0-10 °C) for safety, a subsequent warming period may be necessary for complete formation before adding the indole substrate.[3]
-
Solution: After adding POCl₃ to DMF at 0 °C, allow the mixture to stir at room temperature for a short period (e.g., 30 minutes) before adding the dissolved 5,7-dichloroindole.[1]
-
-
Low Reaction Temperature: 5,7-dichloroindole is slightly deactivated by the two electron-withdrawing chlorine atoms on the benzene ring. While formylation at the C3 position is still strongly favored due to the electron-donating nitrogen, the overall reactivity is reduced compared to unsubstituted indole. The reaction may require thermal energy to proceed to completion.
Q2: My reaction produced the desired aldehyde, but I've isolated a significant amount of a higher molecular weight, less polar byproduct. What is this impurity?
A2: The most probable side product matching this description is a bis(5,7-dichloroindolyl)methane . This occurs when the newly formed 5,7-dichloro-1H-indole-3-carbaldehyde (your product) reacts with a second molecule of the 5,7-dichloroindole starting material under the acidic conditions of the reaction.[5]
Mechanism of Bis(indolyl)methane Formation:
The acidic environment of the Vilsmeier-Haack reaction protonates the carbonyl oxygen of the product aldehyde. This makes the carbonyl carbon highly electrophilic. A second molecule of the electron-rich indole then attacks this activated aldehyde at its C3 position. Subsequent dehydration leads to the stable bis(indolyl)methane adduct.[6] This side reaction is particularly problematic if there is a localized excess of the indole starting material relative to the Vilsmeier reagent.
Preventative Strategies:
-
Control Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.2 - 1.5 equivalents) relative to the 5,7-dichloroindole. This ensures that the indole is consumed quickly, minimizing its availability to react with the product aldehyde.
-
Reverse Addition: Instead of adding the indole solution to the Vilsmeier reagent, consider adding the pre-formed Vilsmeier reagent slowly to the solution of 5,7-dichloroindole. This maintains a low concentration of the indole, disfavoring the bimolecular side reaction.
-
Temperature Management: Avoid excessively high reaction temperatures or prolonged reaction times, as these conditions can promote the formation of this and other byproducts.
Q3: The crude product from my reaction is a dark, tarry, or polymeric material that is difficult to purify. Why does this happen?
A3: Indoles are known to be unstable in strongly acidic environments, where they can undergo acid-catalyzed polymerization or trimerization.[7] The Vilsmeier-Haack reaction, while generally milder than strong mineral acids, can still induce this decomposition, especially under harsh conditions.
Causality and Mitigation:
-
Acid-Catalyzed Polymerization: The C3 position of the indole ring is highly nucleophilic and susceptible to protonation, forming an indoleninium cation.[7] This cation is an electrophile that can be attacked by another neutral indole molecule, initiating a chain reaction that leads to insoluble polymers. The electron-withdrawing chloro-substituents on 5,7-dichloroindole offer some protection but do not eliminate this possibility.
-
Formation of Indole Trimers: In some cases, distinct trimeric structures can form under Vilsmeier-type conditions, leading to complex product mixtures.[8]
Troubleshooting Steps:
-
Minimize Excess Acid: The work-up step is critical. The reaction mixture should be quenched by pouring it onto ice water and then carefully neutralized with a base (e.g., NaOH, Na₂CO₃, or sodium acetate solution) until basic (pH > 8).[1][4] This neutralizes the acidic environment and hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Avoid High Temperatures: Do not overheat the reaction. Use the minimum temperature required for a reasonable reaction rate. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Purification Strategy: If polymerization has occurred, the desired aldehyde can often be salvaged. The polymer is typically insoluble in many organic solvents. You may be able to triturate the crude solid with a solvent like ethyl acetate or dichloromethane, in which the desired aldehyde is soluble, leaving the polymer behind. Subsequent column chromatography is usually necessary.
Frequently Asked Questions (FAQs)
Q: Why is the C3 position of 5,7-dichloroindole preferentially formylated? A: The formylation is an electrophilic aromatic substitution. In the indole ring system, the nitrogen atom acts as a powerful electron-donating group, directing electron density into the pyrrole ring. Resonance structures show that the C3 position has the highest electron density, making it the most nucleophilic and therefore the most reactive site for electrophilic attack.[1][9]
Q: Can I use other formylation methods for 5,7-dichloroindole? A: Yes, other methods exist, though the Vilsmeier-Haack is often the most reliable for indoles.
-
Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium.[10] It is effective for electron-rich aromatics but can suffer from low yields and potential for multiple formylations if other activated sites are available.[11][12]
-
Reimer-Tiemann Reaction: Employs chloroform and a strong base. This method is typically used for phenols and can be less efficient for indoles, often resulting in complex mixtures.[13]
-
Rieche Formylation: Uses dichloromethyl methyl ether with a Lewis acid like TiCl₄. This can be a very effective method for electron-rich aromatics.[14]
Q: How do the dichloro-substituents affect reactivity? A: The chlorine atoms at the C5 and C7 positions are electron-withdrawing via induction. This slightly deactivates the entire indole ring system, making it less reactive than unsubstituted indole. However, this effect is more pronounced on the benzene portion of the molecule. The reactivity of the C3 position, which is primarily governed by the pyrrole nitrogen, remains high, ensuring that formylation still occurs regioselectively at this site. The deactivation may necessitate slightly more forcing conditions (e.g., higher temperature) to achieve full conversion.
Data & Protocols
Table 1: General Vilsmeier-Haack Conditions for Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [3] |
| 5-Chloroindole | POCl₃, DMF | 0 to 85 | 5 | 90 | [4] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [3] |
Protocol: Vilsmeier-Haack Formylation of 5,7-Dichloroindole
Materials:
-
5,7-dichloro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution, 1 M
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (2.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a pale yellow, viscous liquid or a crystalline slurry.
-
Formylation Reaction: Dissolve 5,7-dichloro-1H-indole (1.0 eq.) in a minimum amount of anhydrous DMF and add it to the Vilsmeier reagent.
-
Heat the reaction mixture to 85-95 °C and stir for 2-6 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.
-
Basify the aqueous mixture by slowly adding 1 M NaOH solution until the pH is ~9-10. A precipitate should form.
-
Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate.
-
Isolation & Purification: Filter the resulting solid and wash it thoroughly with water. Dry the crude solid under vacuum.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or by silica gel column chromatography to yield pure 5,7-dichloro-1H-indole-3-carbaldehyde.[15]
Visualized Mechanisms & Workflows
Caption: Vilsmeier-Haack reaction on 5,7-dichloroindole.
Caption: Mechanism for the formation of the bis(indolyl)methane byproduct.
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Al-Mourabit, A., & Potier, P. (2001). Formation of indole trimers in Vilsmeier type reactions. Beilstein Journal of Organic Chemistry, 10, 130. [Link]
-
Ishizuka, T., & Ishii, H. (1987). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 43-49. [Link]
-
ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Various Authors. (2021). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Kumar, A., et al. (2024). A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Formylation. Wikipedia. [Link]
-
Borah, P., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Various Authors. (n.d.). Duff Reaction. SlideShare. [Link]
-
Shinde, S. B., et al. (2018). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Scheme 1. The preparation of bis(indolyl)methanes by reaction of indole... ResearchGate. [Link]
-
All about Chemistry. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. [Link]
-
Stanovnik, B., et al. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9), 1991-2004. [Link]
-
Various Authors. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. [Link]
-
Ali, S., et al. (2022). A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. PMC. [Link]
-
Albericio, F., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5408-5426. [Link]
-
Various Authors. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]
-
SynArchive. (n.d.). Duff Reaction. SynArchive. [Link]
-
Various Authors. (n.d.). Regioselective C5−H Direct Iodination of Indoles. University of Science and Technology of China. [Link]
-
Various Authors. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. The ScholarShip. [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. jchemlett.com [jchemlett.com]
- 6. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Formylation - Wikipedia [en.wikipedia.org]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5,7-dichloro-1H-indole-3-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 5,7-dichloro-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We will focus on the Vilsmeier-Haack reaction, the most prevalent and efficient method for the C3-formylation of indole scaffolds.[1][2]
Core Synthesis Protocol: Vilsmeier-Haack Formylation of 5,7-Dichloroindole
This protocol provides a baseline procedure for the synthesis. Subsequent troubleshooting sections will refer to this standard methodology.
Experimental Protocol
1. Vilsmeier Reagent Preparation: a. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv). b. Cool the flask to 0 °C in an ice-water bath. c. Add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid, white chloromethyliminium salt (Vilsmeier reagent) should be observed.[3][4]
2. Formylation Reaction: a. Prepare a solution of 5,7-dichloro-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., 1,2-dichloroethane). b. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. Some procedures may require gentle heating (e.g., up to 85 °C) to drive the reaction to completion.[5]
3. Work-up and Hydrolysis: a. Cool the reaction mixture back to 0 °C in an ice-water bath. b. Carefully and slowly quench the reaction by the addition of crushed ice, followed by a cold, saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).[1] c. A precipitate (the desired product) should form. Stir the resulting slurry for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. d. Collect the solid product by vacuum filtration.
4. Purification: a. Wash the filter cake extensively with cold water to remove inorganic salts. b. Dry the crude product under vacuum. c. The product is often pure enough for many applications after filtration and washing. For higher purity, recrystallization from ethanol or purification via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) is recommended.[6]
Reaction Visualization
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide (Q&A Format)
Q1: I'm getting a very low yield or no product at all. What are the common causes?
A1: Low or no yield is the most frequent issue and can typically be traced back to one of four areas: reagent quality, reaction conditions, substrate quality, or work-up procedure.
-
Cause 1: Deactivated Vilsmeier Reagent
-
Why it happens: The Vilsmeier reagent, a chloromethyliminium salt, is highly electrophilic and extremely sensitive to moisture.[7] Any water present in your DMF, POCl₃, or glassware will rapidly quench the reagent, rendering it inactive for formylation.
-
Solution:
-
Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Use anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere over molecular sieves.
-
Use fresh, high-purity POCl₃. Old bottles can absorb atmospheric moisture.
-
Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reagent preparation and reaction.
-
-
-
Cause 2: Incomplete Reaction
-
Why it happens: While many electron-rich indoles react at room temperature, the two chlorine atoms on the 5,7-dichloroindole substrate are electron-withdrawing, which deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole.[8] The reaction may require more energy to proceed to completion.
-
Solution:
-
After adding the indole at 0 °C, allow the reaction to warm to room temperature and monitor by TLC.
-
If the reaction is sluggish, gently heat the mixture. A temperature of 80-90 °C for several hours is often effective.[5]
-
Ensure efficient stirring, especially if the Vilsmeier reagent precipitates, to maintain a homogenous reaction mixture.
-
-
-
Cause 3: Poor Quality Starting Material
-
Why it happens: Impurities in the 5,7-dichloroindole starting material can interfere with the reaction. Nucleophilic impurities may consume the Vilsmeier reagent, while other impurities can complicate the work-up and purification.
-
Solution:
-
Verify the purity of your 5,7-dichloroindole by ¹H NMR and melting point before starting.
-
If necessary, purify the starting material by recrystallization or column chromatography.
-
-
-
Cause 4: Incomplete Hydrolysis of the Iminium Intermediate
-
Why it happens: The reaction's final step is the hydrolysis of the C3-iminium salt intermediate to the aldehyde. This step requires water and is typically facilitated by a basic pH.[4][9] If hydrolysis is incomplete, your product will remain as a water-soluble salt, leading to significant loss during work-up.
-
Solution:
-
After quenching with ice and a basic solution (e.g., NaHCO₃ or NaOH), ensure the mixture is stirred vigorously for at least one hour.
-
Check the pH of the aqueous layer after quenching to confirm it is basic (pH 8-9). If not, add more base.
-
-
Caption: Decision workflow for troubleshooting low product yield.
Q2: My final product is a dark, tarry substance, not the expected pale yellow solid. What went wrong?
A2: The formation of dark tars or polymers is a classic issue when working with indoles, which can be unstable in strongly acidic conditions.[10]
-
Cause 1: Excessive Heat or Reaction Time
-
Why it happens: The Vilsmeier-Haack reaction is conducted under acidic conditions due to the nature of the reagent and the release of HCl equivalents. Prolonged exposure of the electron-rich indole ring to these conditions, especially at high temperatures, can lead to acid-catalyzed polymerization or degradation.
-
Solution:
-
Monitor the reaction closely using TLC. Once the starting material is consumed, proceed immediately to the work-up.
-
Avoid excessive heating. Only apply enough heat to achieve a reasonable reaction rate. Do not leave the reaction heating unattended overnight without prior optimization.
-
-
-
Cause 2: Temperature Spike during Reagent Formation
-
Why it happens: The reaction between DMF and POCl₃ is highly exothermic. Adding the POCl₃ too quickly without adequate cooling can cause the temperature to rise uncontrollably, leading to the decomposition of the reagent and the formation of colored byproducts.
-
Solution:
-
Always prepare the Vilsmeier reagent at 0 °C in an ice bath.
-
Add the POCl₃ dropwise with vigorous stirring to dissipate heat effectively.
-
-
Q3: My purification by column chromatography is difficult, with the product streaking badly on the column.
A3: Streaking of indole-3-carbaldehydes on silica gel is common due to the slightly acidic nature of both the silica and the N-H proton of the indole.
-
Why it happens: The indole N-H proton can interact strongly with the silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.
-
Solution:
-
Deactivate the Silica: Add a small amount of a non-polar tertiary amine, like triethylamine (~0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.
-
Alternative Purification: If the crude product is a solid, recrystallization is often a more effective and scalable purification method than chromatography. Ethanol is a commonly used solvent for this purpose.[6]
-
-
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of the Vilsmeier-Haack reaction?
A: The reaction proceeds in two main stages: 1) Formation of the electrophilic Vilsmeier reagent, and 2) Electrophilic aromatic substitution on the indole ring, followed by hydrolysis. The C3 position of the indole is the most electron-rich and nucleophilic, leading to highly regioselective formylation at this site.[2][9][11]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. grokipedia.com [grokipedia.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. chemcess.com [chemcess.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Scale-Up of 5,7-Dichloro-1H-Indole-3-Carbaldehyde
Introduction
Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of 5,7-dichloro-1H-indole-3-carbaldehyde .
The synthesis relies on the Vilsmeier-Haack reaction , a robust but operationally demanding protocol when scaled. Unlike simple indoles, the 5,7-dichloro analog presents unique challenges due to electronic deactivation of the indole ring (requiring higher reaction temperatures) and steric hindrance , which impacts reaction kinetics and slurry viscosity.
Module 1: Reaction Optimization (Vilsmeier-Haack)
Q: The reaction mixture becomes an unstirrable paste during the addition of the indole. How do I maintain agitation?
A: This is a classic "stalling" failure mode in Vilsmeier-Haack scale-ups. The formation of the iminium salt intermediate creates a highly viscous complex that can seize overhead stirrers.
Troubleshooting Protocol:
-
Solvent Ratio: Increase the volume of DMF. The standard 1:1 or 2:1 (vol/wt) ratio of DMF to Indole is often insufficient for deactivated indoles at scale. Recommended: Increase to 3:1 or 4:1 volumes of DMF relative to the starting indole mass.
-
Temperature Management: Do not cool the reaction mixture excessively during the indole addition. While the Vilsmeier reagent preparation requires 0–5°C, the indole addition should be done at 10–15°C . If the mixture is too cold, the salt precipitates prematurely, increasing viscosity.
-
Engineering Control: Switch from a standard anchor impeller to a high-torque helical ribbon impeller or a Pitched Blade Turbine (PBT) to ensure turnover of the viscous slurry.
Q: We are observing low conversion (<70%) despite extending reaction time. Is the reagent decomposing?
A: Low conversion in 5,7-dichloroindole formylation is typically due to electronic deactivation , not reagent decomposition. The chlorine atoms at positions 5 and 7 withdraw electron density, making the C3 position less nucleophilic.
Optimization Steps:
-
Temperature: Standard indole formylation occurs at 35°C. For 5,7-dichloroindole, you must drive the reaction at 80–90°C for 4–6 hours [1].
-
Stoichiometry: Ensure a slight excess of the Vilsmeier reagent. Use 1.2 to 1.5 equivalents of
relative to the indole. -
Moisture Control:
is moisture-sensitive. Ensure the reactor is inerted with and the DMF water content is <0.05% (KF) .
Module 2: Quenching & Work-up
Q: Upon quenching into ice water, we generate a gummy, sticky solid that traps impurities. How do we get a filterable precipitate?
A: "Gumming" occurs when the intermediate iminium salt hydrolyzes too rapidly or at an uncontrolled pH, trapping DMF and inorganic salts.
Correct Quenching Procedure:
-
Inverse Quench: Do not pour water into the reaction. Slowly pour the reaction mixture into crushed ice/water (ratio 1:5 w/w) with vigorous agitation.
-
Temperature Control: Maintain the quench vessel at <10°C . High temperatures during hydrolysis promote polymerization and gum formation.
-
pH Adjustment: The initial hydrolysis yields a highly acidic solution. To precipitate the free aldehyde, adjust the pH to 8–9 using 30% NaOH or saturated
.-
Critical: Add base slowly . Rapid addition causes local heating and "oiling out" of the product.
-
-
Digestion: Once the solid precipitates, heat the slurry to boiling for 10–15 minutes, then cool slowly to room temperature [2]. This "digestion" step transforms the amorphous gum into a crystalline, filterable solid.
Module 3: Purification & Quality Control
Q: The crude product is yellow-brown. Is chromatography necessary for pharmaceutical grade purity (>99%)?
A: Chromatography is rarely viable at kilogram scale for this intermediate due to poor solubility and cost. Recrystallization is the standard unit operation.
Purification Protocol:
-
Solvent Selection: Ethanol (95%) or Methanol are the solvents of choice.
-
Process:
-
Suspend crude solid in Ethanol (10 volumes).
-
Heat to reflux. If insolubles remain, perform a hot filtration (removes inorganic salts/polymers).
-
Cool slowly to 0–5°C.
-
-
Impurity Profile: The major impurities are usually unreacted starting material (5,7-dichloroindole) and inorganic phosphorus salts. The basic wash (pH 9) removes the phosphorus residues, while recrystallization effectively purges the starting indole [3].
Data Summary: Typical Process Performance
| Parameter | Standard Indole | 5,7-Dichloroindole |
| Reaction Temp | 35°C | 80–90°C |
| Reaction Time | 1–2 hours | 5–8 hours |
| Yield | 90–97% | 85–92% |
| Melting Point | 196–197°C | 210–216°C (approx) |
| Appearance | Pale yellow crystals | Yellow/Tan solid |
Module 4: Safety & Engineering Controls
Q: We are detecting HCl fumes despite using a condenser. How do we manage the off-gas?
A: The Vilsmeier reaction generates stoichiometric quantities of HCl gas during the reagent formation and the hydrolysis step.
Safety Logic:
-
Scrubber: Connect the reactor vent to a caustic scrubber (10-15% NaOH) via a suck-back trap.
-
Thermal Runaway: The formation of the Vilsmeier reagent (
) is violently exothermic.-
Rule: Add
to DMF at 0–5°C . -
Rate: Control addition rate to maintain
.
-
-
Material Compatibility: Ensure all seals are PTFE or Kalrez .
degrades silicone and Viton rapidly.
Visualizations
Figure 1: Reaction Workflow & Critical Control Points
Caption: Step-by-step process flow emphasizing temperature constraints and exothermic risks.
Figure 2: Safety & Scrubber Logic
Caption: Essential engineering controls for managing corrosive HCl off-gas evolution.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from
-
Organic Syntheses. (1965). Indole-3-aldehyde.[1][2][3] Org. Synth. 1965, 45, 18. Retrieved from
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: 5-Chloroindole-3-carboxaldehyde. Retrieved from
Sources
Validation & Comparative
Comparative Reactivity Profile: Dichloro-indole-3-carbaldehyde Isomers
Executive Summary
In medicinal chemistry, the dichloro-indole-3-carbaldehyde scaffold acts as a critical intermediate for synthesizing antiviral agents (e.g., HCMV inhibitors), kinase inhibitors, and fluorescent probes. While the indole core is ubiquitous, the specific positioning of the two chlorine atoms drastically alters the reactivity of the C3-formyl group and the N1-amine.
This guide compares the three most chemically distinct isomers: 4,6-dichloro , 5,6-dichloro , and 5,7-dichloro .[1]
-
5,6-Dichloro: The "Electronic Activator." Exhibits the highest C3-formyl electrophilicity due to inductive withdrawing effects without steric hindrance.
-
4,6-Dichloro: The "Steric Gatekeeper." Characterized by significant peri-interactions between the C4-Cl and C3-formyl group, reducing condensation rates but improving regioselectivity.
-
5,7-Dichloro: The "N-Modulated Variant." The C7-Cl atom influences the pKa and steric environment of the pyrrolic nitrogen, altering N-alkylation profiles.
Structural & Electronic Landscape
The reactivity differences are governed by two opposing forces: Electronic Activation (Inductive effect of Cl) and Steric Hindrance (Peri-interaction).
The "Peri-Effect" (4-Position)
The most critical differentiator is the substituent at the 4-position. In 4,6-dichloroindole-3-carbaldehyde , the chlorine atom at C4 occupies the same spatial quadrant as the C3-carbonyl oxygen. This creates a "peri-effect" (similar to 1,8-substituted naphthalenes), forcing the aldehyde out of planarity with the indole ring.[1]
-
Consequence: Nucleophilic attack at the carbonyl carbon is sterically impeded.
-
Observation: Knoevenagel condensations require higher temperatures or stronger Lewis acid catalysts compared to the 5,6-isomer.
Electronic Activation (5,6-Position)
Chlorine is an electron-withdrawing group (EWG) by induction (-I) but electron-donating by resonance (+M). In the indole system, the -I effect generally dominates for reactivity at the exocyclic aldehyde.
-
5,6-Dichloro: Both chlorines exert an inductive pull, making the C3-aldehyde carbon highly electrophilic. Lacking C4-steric hindrance, this isomer is the most reactive in Schiff base formation and aldol-type condensations.
Decision Logic Diagram
The following diagram illustrates the selection logic based on synthetic goals.
Figure 1: Strategic selection of dichloro-indole isomers based on synthetic requirements.
Comparative Performance Data
The following data summarizes the relative reactivity of these isomers in standard medicinal chemistry transformations.
Table 1: Reactivity Profile Comparison[2]
| Feature | 5,6-Dichloro | 4,6-Dichloro | 5,7-Dichloro |
| C3-Formyl Electrophilicity | High | Moderate (Sterically Damped) | High |
| Knoevenagel Rate | Fast (< 1h) | Slow (3-6h) | Fast (< 1h) |
| N1-H Acidity (pKa) | ~15.5 (Acidified) | ~16.0 | ~15.0 (Most Acidic) |
| N1-Alkylation Yield | Excellent (>90%) | Good (>85%) | Moderate (Steric clash at C7) |
| Solubility (Organic) | High | Moderate | High |
| Primary Application | General Library Synthesis | Kinase Inhibitors (Selectivity) | Ion Channel Modulators |
Mechanistic Insight: N1-Acidity
The 5,7-dichloro isomer exhibits unique N-H properties. The chlorine at C7 is adjacent to the N-H. While it sterically hinders the approach of bulky bases (e.g., t-BuOK), the inductive effect significantly acidifies the N-H proton, facilitating deprotonation with weaker bases (e.g., K2CO3) once the steric barrier is overcome.[1]
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for these specific isomers.
Protocol A: Knoevenagel Condensation (Reactivity Test)
Used to couple the aldehyde with active methylene compounds (e.g., malononitrile).[1][2]
Workflow Diagram:
Figure 2: Optimized workflow for Knoevenagel condensation showing divergence for hindered isomers.
Detailed Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the specific dichloro-indole-3-carbaldehyde isomer in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of malononitrile. Stir for 5 minutes at Room Temperature (RT).
-
Catalysis: Add 2-3 drops (approx. 0.1 mmol) of piperidine.
-
Reaction Monitoring (Critical):
-
Workup: Cool to RT. Filter the solid precipitate.[3] Wash with cold ethanol (2 x 5 mL) and dry under vacuum.
Protocol B: Vilsmeier-Haack Formylation (Synthesis of the Scaffold)
If the specific isomer is not commercially available, it is synthesized from the corresponding dichloroindole.
-
Reagent Formation: Cool anhydrous DMF (5.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white/yellow solid).
-
Addition: Dissolve the dichloroindole (1.0 eq) in minimal DMF and add dropwise to the salt.
-
Heating:
-
5,6-Dichloro: Heat to 40°C for 1 hour.
-
4,6-Dichloro:[4] Heat to 80-90°C for 2-3 hours (Steric hindrance resists electrophilic attack at C3).
-
-
Hydrolysis: Pour onto crushed ice/NaOH (2M) to adjust pH to 9. The aldehyde precipitates as a solid.[3][5]
References
-
BenchChem. (2025).[2][5] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Retrieved from
-
Mikhaleva, A. I., et al. (2009).[6] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[6] Synthesis, 2009, 587-590.[6] (Contextualizing Vilsmeier reactivity).
-
Kimura, Y.[3][7] & Matsuura, D. (2013).[1][3] Novel Synthetic Method for the Vilsmeier-Haack Reagent.[4] International Journal of Organic Chemistry, 3, 1-7.[1][3] Retrieved from [1]
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Tan, X., et al. (2010). Directed C–H Functionalization of C3-Aldehyde Indoles. (Discusses steric sensitivity of 4-substituted indoles). Retrieved from [1]
-
Sigma-Aldrich. (2025). Product Specification: 5,6-Dichloroindole.[7][8] Retrieved from
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- 8. CAS 121859-57-2: 5,6-Dichloroindole | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Biological Activity of 5,7-dichloro- and 5-chloro-1H-indole-3-carbaldehyde: A Tale of Halogenation
For researchers and professionals in drug discovery, the indole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. The strategic placement of substituents on the indole ring can dramatically influence its pharmacological profile. This guide offers an in-depth, comparative analysis of two closely related indole-3-carbaldehydes: the monochlorinated 5-chloro-1H-indole-3-carbaldehyde and its dichlorinated counterpart, 5,7-dichloro-1H-indole-3-carbaldehyde.
While extensive research has illuminated the biological potential of the 5-chloro derivative, a notable scarcity of published data exists for the 5,7-dichloro analog. This guide will therefore provide a comprehensive overview of the established biological activities of 5-chloro-1H-indole-3-carbaldehyde, juxtaposed with a detailed examination of the synthesis of both compounds. Furthermore, we will delve into a theoretical exploration of how the additional chlorine atom at the 7-position might modulate the biological activity, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) of halogenated indoles. This guide aims to be a valuable resource for stimulating further investigation into the therapeutic potential of these intriguing molecules.
The Indole-3-Carbaldehyde Scaffold: A Versatile Pharmacophore
Indole-3-carbaldehyde and its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The aldehyde functional group at the C3 position serves as a versatile handle for synthetic modifications, allowing for the generation of diverse chemical libraries. Halogenation of the indole ring is a common strategy to enhance the potency and modulate the physicochemical properties of these compounds.
Synthesis of 5-chloro- and 5,7-dichloro-1H-indole-3-carbaldehyde
The primary synthetic route to these halogenated indole-3-carbaldehydes is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[2]
Synthesis of 5-chloro-1H-indole-3-carbaldehyde
The synthesis of 5-chloro-1H-indole-3-carbaldehyde is typically achieved through the Vilsmeier-Haack formylation of 5-chloroindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-chloroindole
Materials:
-
5-chloroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: Dissolve 5-chloroindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 1-2 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 5-chloro-1H-indole-3-carbaldehyde as a solid.[3]
Synthesis of 5,7-dichloro-1H-indole-3-carbaldehyde
Similarly, 5,7-dichloro-1H-indole-3-carbaldehyde can be synthesized from 5,7-dichloroindole using the Vilsmeier-Haack reaction. The procedure is analogous to the one described for the 5-chloro derivative.
DOT Diagram: Synthesis of Halogenated Indole-3-Carbaldehydes
Caption: General synthetic scheme for the preparation of halogenated indole-3-carbaldehydes.
Biological Activity of 5-chloro-1H-indole-3-carbaldehyde and its Derivatives
Derivatives of 5-chloro-1H-indole-3-carbaldehyde have demonstrated significant potential in both anticancer and antimicrobial applications.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds derived from 5-chloro-1H-indole-3-carbaldehyde. A notable example is a series of 5-chloro-indole-2-carboxamides which have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
One study reported the synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides that exhibited potent antiproliferative activity. Specifically, certain derivatives showed significant inhibition of both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is associated with resistance to first-generation EGFR inhibitors.[4] For instance, some of these compounds displayed IC50 values in the nanomolar range against EGFRT790M, comparable to the approved drug osimertinib.[4] Another study on 5-chloro-indole-2-carboxylate derivatives also reported potent inhibition of EGFRT790M and BRAFV600E, another important cancer-related kinase.[5]
Table 1: Anticancer Activity of 5-chloro-indole Derivatives
| Compound Scaffold | Target | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT | - | 68 - 85 nM | [4] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRT790M | - | 9.5 - 11.9 nM | [4] |
| 5-chloro-indole-2-carboxylates | EGFRT790M | - | 8.6 - 9.2 nM | [5] |
| 5-chloro-indole-2-carboxylates | BRAFV600E | - | Potent Inhibition | [5] |
Antimicrobial Activity
The 5-chloroindole moiety is also a key feature in compounds with antimicrobial properties. Studies on halogenated indoles have shown that the presence and position of the halogen atom can significantly influence antibacterial and antibiofilm activity. For instance, 4-chloroindole and 5-chloroindole have demonstrated notable antibacterial activity against Vibrio parahaemolyticus, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL.[6] This suggests that derivatives of 5-chloro-1H-indole-3-carbaldehyde could be promising candidates for the development of new antimicrobial agents.
The Unexplored Potential of 5,7-dichloro-1H-indole-3-carbaldehyde: A Structure-Activity Relationship (SAR) Perspective
The introduction of a second chlorine atom at the 7-position of the indole ring is expected to significantly alter the electronic and steric properties of the molecule, which in turn could have a profound impact on its biological activity.
Electronic Effects
The addition of a second electron-withdrawing chlorine atom would further decrease the electron density of the indole ring. This could influence the molecule's ability to participate in π-π stacking interactions with biological targets. Furthermore, the altered electronic distribution could affect the reactivity of the aldehyde group and the pKa of the indole N-H, potentially influencing binding affinities and metabolic stability.
Steric and Lipophilic Effects
The presence of a chlorine atom at the 7-position introduces additional steric bulk in the vicinity of the pyrrole ring. This could either enhance or hinder binding to a target protein, depending on the topography of the binding site. The increased lipophilicity due to the additional chlorine atom could also affect the compound's membrane permeability and overall pharmacokinetic profile.
Based on studies of other 5,7-dihalo-substituted heterocyclic compounds, it is plausible that 5,7-dichloro-1H-indole-3-carbaldehyde could exhibit enhanced or novel biological activities compared to its monochlorinated counterpart. For example, some 5,7-dichloro-1,3-benzoxazole derivatives have shown significant cytotoxic and antimicrobial activities.[7] However, without direct experimental data, these remain well-founded hypotheses that warrant further investigation.
DOT Diagram: Hypothetical Influence of Dichlorination on Biological Activity
Caption: Theoretical impact of an additional chlorine atom on the biological profile.
Future Directions and Experimental Design
The lack of biological data for 5,7-dichloro-1H-indole-3-carbaldehyde presents a clear opportunity for further research. To elucidate its potential, the following experimental workflow is proposed:
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of 5,7-dichloro-1H-indole-3-carbaldehyde on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
5,7-dichloro-1H-indole-3-carbaldehyde
-
5-chloro-1H-indole-3-carbaldehyde (as a comparator)
-
Doxorubicin (as a positive control)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (5,7-dichloro- and 5-chloro-1H-indole-3-carbaldehyde) and the positive control in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This guide has provided a detailed comparison of the synthesis and known biological activities of 5-chloro-1H-indole-3-carbaldehyde with a theoretical exploration of its 5,7-dichloro counterpart. While the monochlorinated derivative and its analogues have shown considerable promise as anticancer and antimicrobial agents, the biological profile of 5,7-dichloro-1H-indole-3-carbaldehyde remains an uncharted territory. The addition of a second chlorine atom at the 7-position is likely to significantly modulate its physicochemical properties and, consequently, its biological activity. The provided synthetic and biological testing protocols offer a clear roadmap for researchers to systematically investigate this intriguing molecule. The exploration of 5,7-dichloro-1H-indole-3-carbaldehyde could unveil a new class of potent therapeutic agents, further highlighting the remarkable versatility of the indole scaffold in drug discovery.
References
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). MDPI.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PMC.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2018). Oriental Journal of Chemistry.
- Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
- 5-Chloroindole-3-carboxaldehyde 98 827-01-0. (n.d.). MilliporeSigma.
- Antimicrobial activity (minimum inhibitory concentration (MIC), µg/mL)... (n.d.).
- Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). Frontiers in Microbiology.
- Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). MDPI.
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.).
- Regioselective C5−H Direct Iodin
- indole-3-aldehyde. (n.d.). Organic Syntheses Procedure.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC.
- INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (2025).
- Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Deriv
- Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (2025). MDPI.
- Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. (2023). MDPI.
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.).
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- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
- 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (n.d.).
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A Comparative Guide to the Synthesis of 5,7-dichloro-1H-indole-3-carbaldehyde for the Research Scientist
For the discerning researcher in drug discovery and development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, indole-3-carbaldehydes serve as pivotal intermediates, with their halogenated derivatives being of particular interest due to their prevalence in bioactive molecules. This guide provides an in-depth comparative analysis of various synthetic pathways to a key intermediate, 5,7-dichloro-1H-indole-3-carbaldehyde, offering insights into the practical application and rationale behind different methodological choices.
The Strategic Importance of 5,7-dichloro-1H-indole-3-carbaldehyde
The 5,7-dichloro-1H-indole-3-carbaldehyde scaffold is a valuable building block in medicinal chemistry. The presence of two chlorine atoms on the benzene ring significantly alters the electronic properties of the indole nucleus, influencing its reactivity and the biological activity of its derivatives. These halogen substituents can participate in further cross-coupling reactions, offering a versatile handle for the synthesis of complex molecular architectures. The aldehyde functionality at the 3-position is a gateway to a multitude of chemical transformations, including reductive aminations, oxidations, and condensations, making this molecule a highly sought-after precursor for the synthesis of novel therapeutic agents.
Synthesis of the Precursor: 5,7-dichloro-1H-indole
Before the introduction of the aldehyde functionality, the synthesis of the 5,7-dichloroindole core is the critical first step. While several methods exist for indole synthesis, the Bartoli indole synthesis stands out as a practical and efficient route for preparing 7-substituted and, in this case, 5,7-disubstituted indoles[1][2][3]. This method is particularly advantageous as it utilizes readily available ortho-substituted nitroarenes.
The reaction proceeds through the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. The steric hindrance provided by the ortho-substituent is crucial for facilitating a[4][4]-sigmatropic rearrangement, which is a key step in the formation of the indole ring[2]. For the synthesis of 5,7-dichloroindole, the starting material would be 1,3-dichloro-2-nitrobenzene.
Conceptual Workflow for the Bartoli Indole Synthesis
Caption: Workflow for the Bartoli synthesis of 5,7-dichloro-1H-indole.
Experimental Protocol: Bartoli Synthesis of 5,7-dichloro-1H-indole
Materials:
-
1,3-Dichloro-2-nitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,3-dichloro-2-nitrobenzene (1 equivalent) dissolved in anhydrous THF.
-
The solution is cooled to -40 °C in a dry ice/acetone bath.
-
Vinylmagnesium bromide solution (3 equivalents) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -30 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to 0 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is then acidified to pH 2-3 with 1 M HCl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 5,7-dichloro-1H-indole.
Comparative Analysis of Formylation Routes
The introduction of a formyl group at the C3 position of the indole nucleus is a classic electrophilic aromatic substitution. However, the electron-withdrawing nature of the two chlorine atoms in 5,7-dichloroindole deactivates the ring, making this transformation more challenging compared to the formylation of unsubstituted indole. Several methods can be considered, each with its own set of advantages and disadvantages.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most widely used and generally most effective method for the formylation of indoles[5][6][7]. It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF)[5]. The electrophilicity of the Vilsmeier reagent is generally sufficient to formylate even deactivated aromatic systems.
Mechanism: The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is attacked by the electron-rich C3 position of the indole. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 5,7-dichloro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a prominent position due to their wide-ranging biological activities. This guide provides an in-depth, comparative analysis of the synthetic routes to 5,7-dichloro-1H-indole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. We will dissect the most prevalent synthetic strategies, offering a comprehensive overview of their efficiency, practicality, and scalability to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to 5,7-dichloro-1H-indole-3-carbaldehyde
5,7-dichloro-1H-indole-3-carbaldehyde is a crucial building block in medicinal chemistry. The presence of chlorine atoms at the 5 and 7 positions of the indole ring significantly influences the molecule's electronic properties and metabolic stability, making it an attractive scaffold for drug design. Its utility as a precursor to a variety of biologically active molecules necessitates efficient and reliable synthetic methodologies. This guide will focus on the most established methods for its preparation: the Vilsmeier-Haack and Reimer-Tiemann reactions, alongside a discussion of alternative approaches.
Core Synthetic Methodologies: A Head-to-Head Comparison
The formylation of the indole nucleus at the C3 position is the critical transformation in the synthesis of 5,7-dichloro-1H-indole-3-carbaldehyde. The choice of method can have a profound impact on yield, purity, and overall cost-effectiveness.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed method for the synthesis of indole-3-carbaldehydes due to its high efficiency and reliability.[1][2] The reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent.[2][3] This electrophilic reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[1][2]
The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich C3 position of the indole ring then attacks this reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired indole-3-carbaldehyde.[1]
Advantages:
-
High Yields: This method consistently delivers high to near-quantitative yields of the desired product.[1][4]
-
High Purity: The resulting product is often of high purity, sometimes requiring minimal further purification.[4]
-
Mild Conditions: The reaction proceeds under relatively mild conditions.[1]
-
Scalability: It is a scalable reaction, suitable for both laboratory and industrial production.[1]
Disadvantages:
-
Stoichiometric Reagents: The traditional method uses stoichiometric amounts of POCl₃, which can be hazardous.[5]
-
Caustic Reagents: The use of POCl₃ requires careful handling and disposal.
A recent advancement has been the development of a catalytic version of the Vilsmeier-Haack reaction, which mitigates the need for stoichiometric POCl₃, offering a more environmentally friendly alternative while maintaining good yields.[5]
The Reimer-Tiemann Reaction: A Classic Alternative
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols and other electron-rich aromatic compounds, including indoles.[6][7] It typically involves the reaction of the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[1][6] The reactive species in this reaction is dichlorocarbene, which is generated in situ from chloroform and the base.[6][8]
However, when applied to indoles, the Reimer-Tiemann reaction can be less straightforward. While formylation at the C3 position can occur, the reaction can also lead to ring expansion products, such as 3-chloroquinolines, which is considered an "abnormal" Reimer-Tiemann reaction.[8]
Advantages:
-
Readily Available Reagents: The reagents used are common and inexpensive.
-
Acid-Free Conditions: The reaction is performed under basic conditions, which can be advantageous for acid-sensitive substrates.[6]
Disadvantages:
-
Lower Yields: Generally, the yields of the desired indole-3-carbaldehyde are lower compared to the Vilsmeier-Haack reaction.[1]
-
Mixture of Products: The potential for side reactions, including ring expansion, can lead to a mixture of products, complicating purification.[8]
-
Harsh Conditions: The use of strong bases and heating can be detrimental to some substrates.[7]
Comparative Data Summary
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Typical Yield | High to quantitative (often >90%)[4][9] | Moderate to low[1] |
| Purity of Crude Product | Generally high[4] | Often requires extensive purification |
| Reaction Conditions | Mild (0 °C to reflux)[2][9] | Often requires heating with strong base[7] |
| Key Reagents | DMF, POCl₃ (or other acid chlorides)[1] | Chloroform, Strong Base (e.g., NaOH)[1] |
| Primary Byproducts | Minimal | Potential for ring-expansion products (e.g., 3-chloroquinolines)[8] |
| Scalability | Readily scalable[1] | Can be challenging to scale due to exothermicity and biphasic nature[6] |
| Safety Considerations | POCl₃ is corrosive and water-reactive. | Chloroform is a suspected carcinogen. The reaction can be highly exothermic.[6] |
Experimental Protocols
Synthesis of the Starting Material: 5,7-dichloro-1H-indole
A common and effective method for the synthesis of multi-gram quantities of 5,7-dichloro-1H-indole is the Bartoli indole synthesis.[10] This method involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent.
Diagram of the Bartoli Indole Synthesis:
Sources
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- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 10. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
